molecular formula C14H15N3O3 B2481953 Prop-2-enyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate CAS No. 2380192-54-9

Prop-2-enyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate

Cat. No.: B2481953
CAS No.: 2380192-54-9
M. Wt: 273.292
InChI Key: CVYPTYBTSPAKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-enyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

The primary target of Prop-2-en-1-yl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, also known as MMPP, is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .

Mode of Action

MMPP acts as a selective STAT3 inhibitor . It binds to STAT3, inhibiting its activity and thereby preventing the transcription of STAT3-dependent genes . This results in the downregulation of various inflammatory proteins and amyloidogenic proteins .

Biochemical Pathways

MMPP affects several biochemical pathways. It inhibits the MAO-B and MAPK pathways , which are involved in neuroinflammation and dopaminergic neurodegeneration . By inhibiting these pathways, MMPP reduces the production of inflammatory mediators and prevents the activation of microglial cells and astrocytes .

Result of Action

The inhibition of STAT3 by MMPP leads to a decrease in the expression of inflammatory proteins and amyloidogenic proteins . This results in the amelioration of dopamine depletion in the striatum and a reduction in inflammatory marker elevation in primary cultured neurons . Consequently, MMPP has been shown to protect against dopaminergic cell loss and behavioral impairment .

Action Environment

The action of MMPP can be influenced by various environmental factors. For instance, the presence of inflammatory stimuli such as LPS and TNF-α can increase the production of NO and H2O2, but this effect is inhibited by MMPP treatment . Therefore, the anti-inflammatory and neuroprotective effects of MMPP can be particularly beneficial in environments with high levels of inflammatory stimuli.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-enyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate typically involves the reaction of 4-methoxyphenylhydrazine with propargyl bromide to form the corresponding hydrazone. This intermediate is then subjected to cyclization with methyl propiolate in the presence of a base, such as sodium ethoxide, to yield the desired triazole derivative. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Prop-2-enyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.

    Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.

    Industry: Utilized in the development of agrochemicals and as a precursor in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A triazole derivative with similar structural features but different substituents.

    2-Methoxy-4-(prop-2-en-1-yl)phenol: A compound with a similar methoxyphenyl group but lacking the triazole moiety.

Uniqueness

Prop-2-enyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring enhances its potential as a bioactive compound, while the prop-2-enyl and methoxyphenyl groups contribute to its versatility in chemical synthesis and applications.

Properties

IUPAC Name

prop-2-enyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-4-9-20-14(18)13-10(2)17(16-15-13)11-5-7-12(19-3)8-6-11/h4-8H,1,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYPTYBTSPAKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.